(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine is an organic compound that belongs to the class of indene derivatives It is characterized by a methoxy group attached to the indene ring and an amine group attached to the methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine typically involves the following steps:
Cyclization: The starting material, 4-nitro-3-phenylbutanoic acid, undergoes cyclization to form nitromethylindanone.
Reduction: The nitromethylindanone is then reduced to the corresponding alcohol.
Dehydration: The alcohol is dehydrated to form nitromethylindene.
Hydrogenation: Finally, the nitromethylindene is hydrogenated over palladium on carbon (Pd/C) to yield the desired amine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indene ring or the methylene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the indene ring.
Scientific Research Applications
(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a selective 5-HT2A receptor agonist, which may have implications in treating neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of bioactive molecules, including dopamine receptor agonists and CCR2 antagonists.
Biological Studies: Its derivatives are studied for their antiviral, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of (7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine involves its interaction with specific molecular targets, such as the 5-HT2A receptor. By binding to this receptor, the compound can modulate neurotransmitter release and signal transduction pathways, leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine: Another indene derivative with a similar structure but different substitution pattern.
2-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)ethanamine: A related compound with an ethylamine group instead of a methanamine group.
Uniqueness
(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain receptors. This uniqueness makes it a valuable compound for developing targeted therapies and studying receptor-ligand interactions.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine |
InChI |
InChI=1S/C11H15NO/c1-13-10-4-2-3-8-5-6-9(7-12)11(8)10/h2-4,9H,5-7,12H2,1H3 |
InChI Key |
AFKJFIOLCVNXGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.